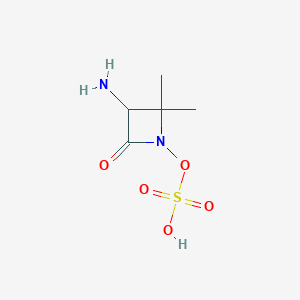

(3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate

Beschreibung

(3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate (CAS: 102507-49-3) is a sulfonic acid derivative featuring a β-lactam (azetidinone) core. The compound is characterized by a four-membered azetidinone ring substituted with a 3-amino group, two methyl groups at the C2 position, and a hydrogen sulfate group at the N1 position. Commercial sources list it with a purity of 98% and availability in 1g to 10g quantities, indicating its use in research-scale synthesis .

Eigenschaften

IUPAC Name |

(3-amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGJTKZKKHLQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate typically involves the reaction of 3-amino-2,2-dimethyl-4-oxoazetidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted azetidinone compounds.

Wissenschaftliche Forschungsanwendungen

(3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its interaction with key biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural Analogues: Azetidinone Derivatives

- BAL30072: This monosulfactam shares the azetidinone core but differs in substituents. BAL30072 includes a sulfamate group (vs. sulfate) and a thiazole-imine side chain, which enhances its Gram-negative antibacterial activity via β-lactamase resistance .

- The methanesulfonate group is less acidic than hydrogen sulfate, suggesting differences in reactivity .

Functional Group Analogues: Sulfonate/Sulfate Derivatives

- 8-Hydroxy-7-iodoquinoline-5-sulfonic acid: This compound demonstrates the versatility of sulfonic acid groups in metal chelation. Unlike the target compound, its planar quinoline ring enables coordination chemistry, whereas the azetidinone’s rigidity may favor enzyme-targeted interactions .

- Piperazine-based sulfonic acids (e.g., 2,2'-(Piperazine-1,4-diyl)diethanesulfonic acid) : These lack the β-lactam core but share sulfonic acid functionality, often used as buffering agents. The target compound’s sulfate group may confer higher acidity, impacting its stability in aqueous environments .

Amino-Substituted Heterocycles

- Methyl 3-amino-2,3-dideoxyhexopyranosides: These carbohydrate derivatives feature amino groups but lack the β-lactam ring.

Research Implications and Gaps

- Synthetic Utility: The hydrogen sulfate group in the target compound may facilitate nucleophilic substitution reactions, akin to methanesulfonate leaving groups in oxazolidinone synthesis .

- Biological Activity : While BAL30072’s antibacterial mechanism involves β-lactamase inhibition, the target compound’s simpler structure requires further study to elucidate its bioactivity .

- Crystallography: Structural data for the target compound is absent in the provided evidence.

Biologische Aktivität

(3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate, with the molecular formula CHNOS, is a chemical compound characterized by its unique azetidinone structure. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

Structure and Properties

The compound features an azetidinone ring and a sulfate group, which contribute to its distinct chemical reactivity. The presence of the amino group allows for interactions with biological molecules, making it a candidate for enzyme inhibition studies and drug development.

Synthesis

The synthesis of (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate typically involves the reaction of 3-amino-2,2-dimethyl-4-oxoazetidine with sulfuric acid under controlled conditions to ensure high yield and purity. The synthetic routes may vary, but they generally include:

- Formation of the Azetidinone Ring : Cyclization of suitable precursors.

- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.

- Formation of the Sulfate Ester : Reacting with sulfuric acid or sulfate donors.

Enzyme Inhibition

Research indicates that (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate exhibits significant potential as an enzyme inhibitor . Its ability to interact with specific enzymes positions it as a valuable tool in biological studies aimed at understanding enzyme functions and regulatory mechanisms.

Antiproliferative Effects

Recent studies have highlighted its antiproliferative effects on various cancer cell lines. For instance, compounds structurally related to (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate have shown IC values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like CA-4 .

The mechanism by which (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate exerts its biological effects is still under investigation. However, it is believed to modulate cellular processes through interactions with key biomolecules such as enzymes and receptors. This modulation may lead to alterations in metabolic pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen phosphate | Similar azetidinone structure | Enzyme inhibition potential |

| (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen nitrate | Similar azetidinone structure | Potentially similar biological activities |

The unique sulfate group in (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate differentiates it from these similar compounds, potentially enhancing its reactivity and biological interactions.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antiproliferative activity of various azetidinone derivatives against MCF-7 cells. The results indicated that derivatives of (3-Amino-2,2-dimethyl-4-oxoazetidin) could significantly inhibit cell growth .

- Mechanistic Insights : Research has shown that these compounds can disrupt tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis . This suggests a mechanism involving microtubule destabilization.

- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound in treating specific cancers, leveraging its enzyme inhibition properties to design novel drugs targeting critical pathways in tumorigenesis .

Q & A

Q. What are the established synthetic routes for (3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step procedures, such as coupling azide intermediates with activated esters under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., azides or amines) .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during cyclization .

Table 1 : Optimization parameters derived from literature:

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction atmosphere | N₂ or Argon | +15–20% purity | |

| Solvent | DMF or THF | +25–30% yield | |

| Temperature | 0–25°C | Reduces byproducts |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm azetidine ring integrity and sulfate esterification .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- HPLC with UV detection : Quantifies purity (>95% threshold recommended for biological assays) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .

- Batch variability analysis : Compare synthetic batches using LC-MS to rule out impurity-driven discrepancies .

- Receptor binding assays : Use surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions .

Q. What experimental frameworks are recommended for studying its environmental fate and ecological risks?

Adopt the INCHEMBIOL project’s methodology :

Laboratory studies : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light.

Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity.

Field simulations : Model soil adsorption coefficients (Kd) to predict groundwater contamination risks .

Q. How can theoretical frameworks guide mechanistic studies of its interactions with biomolecules?

- Density Functional Theory (DFT) : Predict electronic interactions between the sulfate group and enzyme active sites .

- Molecular docking : Map binding poses with target proteins (e.g., β-lactamases) using AutoDock Vina .

- Kinetic isotope effects : Probe reaction mechanisms (e.g., nucleophilic attack on the azetidine ring) .

Q. What methodological challenges arise in replicating studies involving this compound, and how can they be mitigated?

- Stereochemical control : Use chiral HPLC or asymmetric catalysis to ensure enantiopurity .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols .

- Cross-lab validation : Collaborate with independent labs to verify bioactivity using blinded samples .

Q. How should researchers design experiments to evaluate its stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 2–8) and monitor degradation via UV-Vis or NMR .

- Serum stability assays : Use human serum at 37°C to simulate in vivo conditions; quantify intact compound via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.